An In-depth Technical Guide to N,N-Dimethylethanesulfonamide: Properties, Structure, and Synthesis
An In-depth Technical Guide to N,N-Dimethylethanesulfonamide: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethanesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group linked to a secondary amine. This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications, offering valuable insights for professionals in research and drug development. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to mimic a peptide bond and participate in hydrogen bonding.[1][2][3][4][5] N,N-disubstituted sulfonamides, such as N,N-Dimethylethanesulfonamide, offer unique solubility and stability profiles, making them attractive scaffolds in modern drug design.[6]
Physicochemical Properties
N,N-Dimethylethanesulfonamide is a liquid at room temperature with a high boiling point, indicating strong intermolecular forces.[7][8] Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H11NO2S | PubChem[3] |
| Molecular Weight | 137.20 g/mol | PubChem[3] |
| CAS Number | 6338-68-7 | PubChem[3] |
| IUPAC Name | N,N-dimethylethanesulfonamide | PubChem[3] |
| Boiling Point | 240 °C | ACS Applied Energy Materials[8] |
| Computed XLogP3 | -0.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Molecular Structure and Spectroscopic Analysis
The structure of N,N-Dimethylethanesulfonamide features a central sulfur atom tetrahedrally coordinated to two oxygen atoms, an ethyl group, and a dimethylamino group.
Caption: General workflow for the synthesis of N,N-Dimethylethanesulfonamide.
Detailed Experimental Protocol:
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis. [9]
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Reaction Setup: To a solution of dimethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a tertiary amine base like triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.05 equivalents) dropwise to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute aqueous solution of HCl, a saturated aqueous solution of NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure N,N-Dimethylethanesulfonamide.
Chemical Reactivity and Stability
N,N-Dimethylethanesulfonamide is a relatively stable compound. [8]The sulfonamide group is generally robust, but it can undergo hydrolysis under strong acidic or basic conditions to yield ethanesulfonic acid and dimethylamine. [1]The nitrogen atom, being part of a tertiary amine, is nucleophilic and can participate in reactions with strong electrophiles.
The stability of N,N-Dimethylethanesulfonamide makes it a suitable solvent for certain electrochemical applications, particularly as an electrolyte solvent in lithium-oxygen batteries, where it has shown stability against highly reactive oxygen species. [10]
Applications in Research and Drug Development
The sulfonamide functional group is of significant interest in medicinal chemistry. [1][2][3][4][5]While specific applications of N,N-Dimethylethanesulfonamide in drug development are not widely documented, N,N-disubstituted sulfonamides are explored for various therapeutic targets. [6]The substitution on the nitrogen atom can be tailored to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Beyond medicinal chemistry, N,N-Dimethylethanesulfonamide has been investigated as a stable, polar aprotic solvent for electrochemical applications, notably in lithium-oxygen batteries. [8][10]Its high boiling point and stability make it a promising candidate for such systems. [8]It also serves as a versatile intermediate in organic synthesis. [1]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling N,N-Dimethylethanesulfonamide. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Specific safety and handling information can be found in the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N,N-Dimethylethanesulfonamide is a valuable compound with interesting physicochemical properties and potential applications in both synthetic chemistry and materials science. Its structural features, particularly the N,N-disubstituted sulfonamide moiety, offer a platform for further exploration in drug discovery and as a stable, polar aprotic solvent. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their scientific endeavors.
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